molecular formula C17H11NO3 B6272249 6-hydroxy-2-[(1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 210360-85-3

6-hydroxy-2-[(1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No. B6272249
CAS RN: 210360-85-3
M. Wt: 277.3
InChI Key:
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Description

This compound is an indole derivative . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are of wide interest due to their diverse biological and clinical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-hydroxy-2-[(1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one' involves the condensation of 2-hydroxy-3-formylbenzoic acid with indole-3-carbaldehyde, followed by cyclization and reduction steps.", "Starting Materials": [ "2-hydroxy-3-formylbenzoic acid", "indole-3-carbaldehyde", "sodium borohydride", "acetic acid", "ethanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-3-formylbenzoic acid (1.0 g, 6.0 mmol) and indole-3-carbaldehyde (1.2 g, 7.2 mmol) in acetic acid (20 mL) and ethanol (20 mL).", "Step 2: Add sodium hydroxide (1.0 g, 25.0 mmol) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Heat the reaction mixture at 80°C for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add water (50 mL).", "Step 5: Extract the product with ethyl acetate (3 x 50 mL).", "Step 6: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure.", "Step 8: Dissolve the residue in ethanol (10 mL) and add sodium borohydride (0.5 g, 13.0 mmol).", "Step 9: Stir the reaction mixture at room temperature for 2 hours.", "Step 10: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 11: Acidify the reaction mixture with dilute hydrochloric acid (10%) and extract with ethyl acetate (3 x 50 mL).", "Step 12: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 13: Concentrate the organic layer under reduced pressure to obtain the desired product." ] }

CAS RN

210360-85-3

Product Name

6-hydroxy-2-[(1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Molecular Formula

C17H11NO3

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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